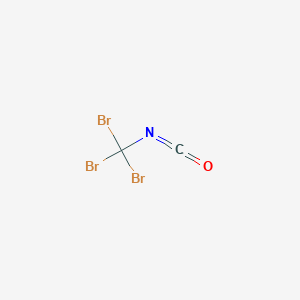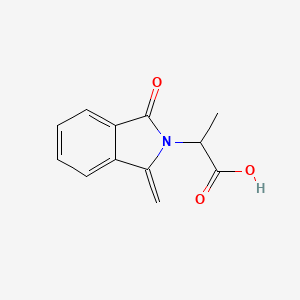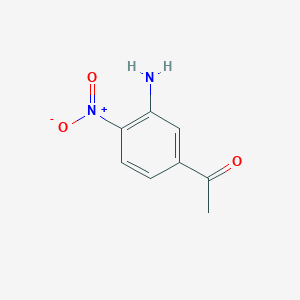
Ethyl 3-(pyrimidin-2-yl)propanoate
Overview
Description
Ethyl 3-(pyrimidin-2-yl)propanoate is a chemical compound with the molecular formula C9H12N2O2 . It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(pyrimidin-2-yl)propanoate is characterized by the presence of a pyrimidine ring attached to a propanoate group . The compound has been characterized by IR, 1 H NMR, and single crystal X-ray crystallography .Physical And Chemical Properties Analysis
Ethyl 3-(pyrimidin-2-yl)propanoate has a molecular weight of 194.23 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Structural Analysis and Hydrogen Bonding
- In a study by Liu et al. (2012), Ethyl 3-(pyrimidin-2-yl)propanoate's structure was analyzed, revealing significant hydrogen bonding interactions within its crystal structure (Hong-qiang Liu et al., 2012).
Antagonists for Osteoporosis Treatment
- Coleman et al. (2004) identified compounds related to Ethyl 3-(pyrimidin-2-yl)propanoate as potent antagonists for the αvβ3 receptor, showing promise for the treatment of osteoporosis (P. Coleman et al., 2004).
Supramolecular Property Evaluation
- Dowarah et al. (2022) synthesized a related compound and evaluated its supramolecular properties through noncovalent interactions, highlighting its potential in flexible molecular design (Jayanta Dowarah et al., 2022).
Synthesis of Pyrimidin Derivatives
- Khobragade et al. (2010) explored the synthesis of novel pyrazolo[3,4-d]pyrimidin derivatives using Ethyl 3-(pyrimidin-2-yl)propanoate, showing significant antimicrobial activity (C. N. Khobragade et al., 2010).
Development of Antimicrobial Agents
- Hossan et al. (2012) synthesized a series of derivatives for antimicrobial application, demonstrating the compound's versatility in drug development (A. Hossan et al., 2012).
properties
IUPAC Name |
ethyl 3-pyrimidin-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)5-4-8-10-6-3-7-11-8/h3,6-7H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMZHLGLBXLEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603660 | |
| Record name | Ethyl 3-(pyrimidin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(pyrimidin-2-yl)propanoate | |
CAS RN |
459818-76-9 | |
| Record name | Ethyl 3-(pyrimidin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





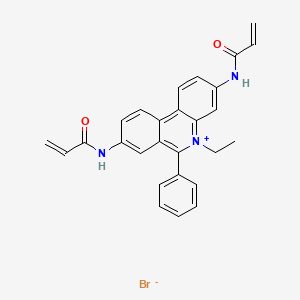
![1-Butyl-3-[(pyridin-2-yl)methyl]-1H-imidazol-3-ium hexafluorophosphate](/img/structure/B1628048.png)
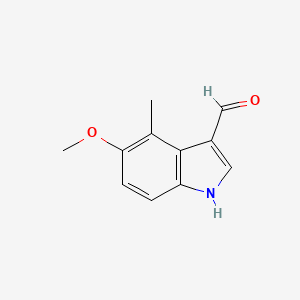
![1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene](/img/structure/B1628053.png)
![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B1628056.png)

